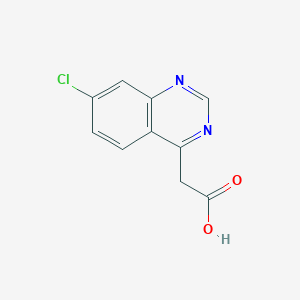

7-Chloroquinazoline-4-acetic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-(7-chloroquinazolin-4-yl)acetic acid |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(3-6)12-5-13-9(7)4-10(14)15/h1-3,5H,4H2,(H,14,15) |

InChI Key |

DXYUHILEGAWDRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloroquinazoline 4 Acetic Acid and Its Structural Analogues

Classical and Modern Synthetic Routes to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system can be achieved through a variety of classical and contemporary synthetic methods. These approaches often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions in Quinazoline Ring Formation

Cyclization reactions are central to the synthesis of the quinazoline core. These reactions typically involve the condensation of a substituted aniline (B41778) derivative with a suitable one-carbon or multi-carbon component to form the heterocyclic ring.

2-Aminobenzonitrile and anthranilic acid derivatives are versatile and widely used starting materials for quinazoline synthesis.

2-Aminobenzonitriles can undergo cyclization with various reagents to form the quinazoline ring. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com Furthermore, ruthenium(II) complexes can catalyze the tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. rsc.org

Anthranilic acid and its derivatives are also foundational in quinazoline synthesis. A highly utilized method involves the acylation of anthranilic acid, followed by cyclization with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield 4(3H)-quinazolinone derivatives. nih.gov The first synthesis of the quinazoline nucleus, reported by Griess in 1869, involved the reaction of anthranilic acid with cyanogen. nih.gov A solvent-free reaction between anthranilic acids and isocyanides also provides a novel pathway to 2-unsubstituted 4(3H)-quinazolinones. thieme-connect.de

| Starting Material | Reagents | Product Type | Reference |

| 2-Aminobenzonitrile | Aldehydes, Arylboronic Acids, Pd catalyst | Substituted Quinazolines | organic-chemistry.org |

| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| 2-Aminobenzonitrile | Alcohol-Water, Ru(II) catalyst | Quinazolinones | rsc.org |

| Anthranilic Acid | Acyl Chloride, Acetic Anhydride, Amines | 4(3H)-Quinazolinones | nih.gov |

| Anthranilic Acid | Isocyanides (solvent-free) | 2-Unsubstituted 4(3H)-quinazolinones | thieme-connect.de |

The Niementowski quinazoline synthesis is a classic and still widely used method for preparing 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones). wikipedia.orgchemeurope.comdrugfuture.com This reaction involves the condensation of anthranilic acids with amides, typically at high temperatures. wikipedia.orgchempedia.info The original Niementowski synthesis was a key step in the creation of gefitinib (B1684475), an anti-cancer drug. chempedia.info

Modifications to the Niementowski reaction have been developed to improve yields and reaction conditions. For example, using formamidine (B1211174) acetate (B1210297) and formamide (B127407) under microwave irradiation has been shown to provide quantitative yields of the quinazolinone product. chempedia.info Microwave irradiation, in general, has been successfully applied to the Niementowski reaction to accelerate the process and simplify work-up procedures. nih.gov

| Reaction Name | Reactants | Product | Key Features | Reference |

| Niementowski Quinazoline Synthesis | Anthranilic Acid, Amides | 4-Oxo-3,4-dihydroquinazolines | High temperature, classical method | wikipedia.orgchemeurope.comdrugfuture.com |

| Microwave-Assisted Niementowski | Anthranilic Acid, Formamide | Quinazolinone derivatives | Reduced reaction times, improved yields | nih.gov |

Electrochemical methods offer a green and efficient alternative for the synthesis of quinazolines and quinazolinones. acs.orgnih.gov These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. acs.orgnih.gov

One such approach involves the anodic direct oxidation of o-carbonyl-substituted anilines and amines in an aqueous medium, leading to the formation of quinazolines and quinazolinones in high yields. acs.orgnih.gov This method is notable for being metal-free and tolerant of water. acs.orgnih.gov Another electrochemical protocol facilitates the N–H/C(sp3)–H coupling of o-carbonyl anilines with amino acids and amines to produce quinazolines under mild, oxidant-free conditions. organic-chemistry.orgacs.org Furthermore, the electrochemical-induced hydration of o-aminobenzonitriles in aqueous solutions provides a practical and environmentally friendly route to quinazolinones. rsc.org

| Method | Reactants | Product | Advantages | Reference |

| Anodic Direct Oxidation | o-Carbonyl-substituted anilines, Amines | Quinazolines, Quinazolinones | Metal-free, aqueous medium, high yields | acs.orgnih.gov |

| N–H/C(sp3)–H Coupling | o-Carbonyl anilines, Amino acids/amines | Quinazolines | Mild conditions, oxidant-free | organic-chemistry.orgacs.org |

| Cathode Hydration | o-Aminobenzonitriles, Aldehydes | Quinazolinones | Aqueous solution, environmentally benign | rsc.org |

Selective Halogenation Strategies at the Quinazoline Nucleus

The introduction of a halogen atom, such as chlorine, at a specific position on the quinazoline ring is a crucial step in the synthesis of many targeted compounds, including 7-Chloroquinazoline-4-acetic acid.

The chlorination of quinazoline and quinazolinone precursors is a common strategy to introduce a chlorine atom onto the heterocyclic core. 4(3H)-Quinazolinone can be converted to 4-chloroquinazoline (B184009) by heating with reagents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). mdpi.comsemanticscholar.orgresearchgate.net The use of thionyl chloride often requires a catalytic amount of dimethylformamide (DMF). mdpi.com A combination of triphenylphosphine (B44618) and trichloroisocyanuric acid has also been effectively used for this transformation, yielding 4-chloroquinazoline in high yield. mdpi.comresearchgate.net

For the synthesis of 7-chloro-substituted quinazolines, a common starting material is a 4-chloro-substituted anthranilic acid. For instance, 2-amino-4-chlorobenzoic acid can be used to build the quinazoline ring, thereby incorporating the chlorine at the desired position from the outset. While direct selective halogenation of the quinazoline core at the C7 position is less commonly detailed, the use of pre-halogenated starting materials is a robust and predictable strategy.

| Precursor | Chlorinating Agent | Product | Reference |

| 4(3H)-Quinazolinone | POCl3 or SOCl2/DMF | 4-Chloroquinazoline | mdpi.comsemanticscholar.orgresearchgate.net |

| 4(3H)-Quinazolinone | Triphenylphosphine, Trichloroisocyanuric acid | 4-Chloroquinazoline | mdpi.comresearchgate.net |

Industrial-Scale Chlorination Protocols

The introduction of a chlorine atom at the 7-position of the quinazoline ring is a critical step, often preceded by the construction of a quinazolin-4-one precursor which is subsequently chlorinated at the 4-position to activate it for nucleophilic substitution. On an industrial scale, the chlorination of 4-quinazolinones to their 4-chloro counterparts is a well-established but carefully controlled process due to the reactivity and potential instability of the product.

Commonly, phosphorus oxychloride (POCl₃) is used as both the chlorinating agent and solvent. researchgate.netnih.gov However, for large-scale operations, process optimization is crucial to minimize waste and improve safety and product purity. acs.org Research into the mechanism of this reaction has revealed a two-stage process. Initially, at lower temperatures (below 25°C) and under basic conditions, a phosphorylation reaction occurs, forming various phosphorylated intermediates. This is followed by a heating step (70-90°C) which promotes the clean conversion of these intermediates to the desired 4-chloroquinazoline. nih.gov Controlling the temperature and stoichiometry is key to preventing the formation of pseudodimer impurities. nih.gov

Alternative chlorinating systems have been developed to avoid the harsh conditions associated with neat POCl₃. These include the use of thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of a Vilsmeier reagent precursor like N,N-dimethylformamide (DMF). mdpi.comgoogle.com A patented industrial process describes the halogenation of 4-hydroxyquinazolines using a phosphoryl, thionyl, or carbonyl halide in the presence of a catalytic amount of an N,N-dialkylformamide, with the reaction being further catalyzed by the addition of soluble organic halide salts. google.com For kilogram-scale synthesis, the choice of solvent has been shown to be critical; for instance, using acetonitrile (B52724) instead of toluene (B28343) for a POCl₃ chlorination resulted in a product with significantly higher purity. acs.org

The table below summarizes various chlorinating agents used for the conversion of 4-quinazolinones to 4-chloroquinazolines, a key step in the synthesis of derivatives of this compound.

| Chlorinating Agent/System | Co-reagent/Catalyst | Key Features | Reference |

| Phosphorus Oxychloride (POCl₃) | None (used as solvent) or Trialkylamine | Standard, well-established method; requires temperature control to minimize byproducts. | nih.gov |

| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) (catalytic) | Milder alternative to neat POCl₃. | mdpi.comresearchgate.net |

| Oxalyl Chloride | Dimethylformamide (DMF) (catalytic) | Another effective Vilsmeier-type chlorination. | mdpi.com |

| Triphenylphosphine (PPh₃) | Trichloroisocyanuric acid | Non-phosphorus oxychloride method, providing 4-chloroquinazoline in high yield (89%). | mdpi.comresearchgate.net |

| Triphenylphosphine (PPh₃) | N-chlorosuccinimide (NCS) | Alternative non-phosphorus oxychloride system. | mdpi.com |

Coupling and Condensation Reactions for Quinazoline Scaffold Construction

The formation of the fundamental quinazoline ring system is achieved through various coupling and condensation strategies. Modern methods focus on efficiency, atom economy, and the use of readily available starting materials.

A novel and efficient approach to constructing the quinazolinone core involves the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines. nih.govorganic-chemistry.org This method is highly selective and avoids the use of harsh or toxic reagents. The reaction is typically catalyzed by an in situ generated ruthenium system, such as [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ combined with a catechol ligand, in a high-boiling solvent like 1,4-dioxane (B91453) at elevated temperatures. nsf.govacs.org This catalytic process assembles the valuable quinazolinone structure directly from readily available benzamide (B126) and amine precursors, proceeding through the deaminative coupling followed by cyclization and dehydrogenation steps. nih.govnsf.gov The scalability of this reaction has been demonstrated, making it a viable route for larger-scale synthesis. nsf.gov

The following table presents the results of a ruthenium-catalyzed deaminative coupling reaction between various 2-aminobenzamides and amines to yield quinazolinone products.

| 2-Aminobenzamide | Amine | Product | Yield (%) | Reference |

| 2-Aminobenzamide | Benzylamine | 2-Phenyl-3H-quinazolin-4-one | 81 | nsf.gov |

| 2-Aminobenzamide | 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)-2H-quinazolin-4-one | 85 | nsf.gov |

| 2-Aminobenzamide | 4-Chlorobenzylamine | 3-(4-Chlorobenzyl)-2H-quinazolin-4-one | 82 | nsf.gov |

| 2-Aminobenzamide | Phenethylamine | 3-Phenethyl-3H-quinazolin-4-one | 75 | nsf.gov |

| 2-Aminobenzamide | n-Butylamine | 3-Butyl-3H-quinazolin-4-one | 71 | nsf.gov |

| 5-Chloro-2-aminobenzamide | Benzylamine | 6-Chloro-2-phenyl-3H-quinazolin-4-one | 78 | nsf.gov |

Hydrazine (B178648) and its derivatives are versatile reagents for building the quinazoline framework, particularly for introducing a nitrogen substituent at the 3-position. A prominent method involves the reaction of an activated benzoic acid derivative, such as a 2-benzamidobenzoyl chloride, with hydrazine hydrate (B1144303) or thiourea. ingentaconnect.com This reaction can be performed efficiently under microwave irradiation, significantly reducing reaction times from hours to minutes and often improving yields. For example, 3-amino-2-phenylquinazolin-4(3H)-one has been synthesized in 81% yield using this microwave-assisted approach. ingentaconnect.com

Furthermore, 4-hydrazinoquinazoline (B1199610) derivatives can serve as platforms for further elaboration. They can react with various electrophiles like acid chlorides, ethyl chloroacetate, and diethyl oxalate (B1200264) to form fused triazolo[1,5-c]quinazolines and triazino[4,3-c]quinazolines. nih.gov The condensation of hydrazinoquinazolines with aldehydes and ketones readily forms hydrazones, which are important intermediates for creating more complex heterocyclic systems. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of complex molecules like this compound and its analogues. Catalytic methods offer enhanced reaction rates, milder conditions, and greater selectivity, making them indispensable for efficient and environmentally benign chemical production.

Phase-Transfer Catalysis for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). acsgcipr.org In the context of quinazoline synthesis, PTC is particularly effective for the alkylation of quinazolinone scaffolds, a necessary step for introducing the acetic acid side chain. The reaction typically involves a quinazolinone, an alkylating agent (like an ethyl haloacetate), and a solid base (e.g., K₂CO₃) in an organic solvent. The addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium benzoate (B1203000) (TBABz), transports the deprotonated quinazolinone anion into the organic phase to react with the alkylating agent. researchgate.netresearchgate.netnih.gov

This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often solvent-free preparations, which aligns with the principles of green chemistry. acsgcipr.orgresearchgate.net The combination of PTC with microwave irradiation has been shown to further enhance reaction efficiency, leading to simple, rapid, and eco-friendly synthetic protocols. researchgate.net

The table below details the alkylation of 2-mercaptoquinazolin-4(3H)-one using various alkylating agents under phase-transfer catalysis conditions, demonstrating the versatility of this method.

| Alkylating Agent | Catalyst | Product | Yield (%) | Reference |

| Ethyl Bromoacetate | TBAB | Ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | 66 | researchgate.net |

| Methyl Iodide | TBAB | 2-(Methylthio)quinazolin-4(3H)-one | 91 | researchgate.net |

| Benzyl Bromide | TBAB | 2-(Benzylthio)quinazolin-4(3H)-one | 86 | researchgate.net |

| Allyl Bromide | TBAB | 2-(Allylthio)quinazolin-4(3H)-one | 83 | researchgate.net |

| 1,2-Dibromoethane | TBAB | 2,3-Dihydro-5H- researchgate.netresearchgate.netthiazolo[2,3-b]quinazolin-5-one | 72 | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, providing powerful tools for the functionalization of heterocyclic cores like quinazoline.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org In the synthesis of quinazoline analogues, this reaction is invaluable for introducing aryl or heteroaryl substituents. For instance, a 7-chloroquinazoline (B1588860) derivative can be coupled with an arylboronic acid to create a 7-arylquinazoline. The reaction is known for its high functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents. libretexts.org Regioselective Suzuki couplings are possible on poly-halogenated quinazolines by exploiting the differential reactivity of the halogen atoms, allowing for the stepwise and controlled synthesis of complex, polysubstituted products. mdpi.com Microwave-assisted Suzuki reactions have proven highly effective, shortening reaction times and improving yields for the synthesis of 4,7-diarylquinazolines. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgrug.nl While less common than Suzuki coupling for aryl-aryl bond formation, the Heck reaction provides a key method for the vinylation of aryl halides. A 7-chloroquinazoline precursor could theoretically be coupled with an alkene, such as an acrylate (B77674) ester, to install a carbon-carbon double bond at the 7-position. This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org The development of highly active catalysts, including ligandless systems (e.g., Pd/C) or those with N-heterocyclic carbene (NHC) ligands, has expanded the scope of the Heck reaction to include less reactive chlorides and improved its applicability in industrial settings for the production of fine chemicals and pharmaceuticals. rug.nl

Sonogashira Coupling: The Sonogashira reaction is the premier method for coupling a terminal alkyne with an aryl or vinyl halide. This palladium- and copper-cocatalyzed reaction is essential for introducing alkynyl functionalities onto a quinazoline scaffold. For a precursor like 7-chloroquinazoline, a Sonogashira coupling with a suitable terminal alkyne would yield a 7-alkynylquinazoline. This transformation is highly efficient and tolerant of a wide array of functional groups. The resulting alkyne can then serve as a versatile handle for further chemical modifications, such as cyclization reactions or conversion to other functional groups, making it a powerful strategy in the synthesis of complex drug-like molecules.

Acid-Promoted Nucleophilic Aromatic Substitution Reactions

Acid-promoted Nucleophilic Aromatic Substitution (SNAr) represents a significant strategy for the functionalization of heterocyclic compounds, including the quinazoline scaffold. In this methodology, the acid catalyst plays a crucial role in activating the substrate towards nucleophilic attack, which is particularly effective for heteroaromatic systems containing basic nitrogen atoms. researchgate.net

The underlying principle of acid catalysis in the context of quinazolines involves the protonation of one of the ring's nitrogen atoms. This protonation significantly enhances the electrophilicity of the carbon atoms within the heterocyclic ring, thereby lowering the activation energy for attack by a nucleophile. This activation is especially pertinent for substitutions at the C4 position. Studies combining experimental work and DFT calculations have consistently shown that the C4 position of the quinazoline ring is inherently more susceptible to nucleophilic attack compared to the C2 position. mdpi.compreprints.orgnih.gov This regioselectivity is a key advantage in designing synthetic routes for specifically substituted quinazoline derivatives.

While base-catalyzed or metal-mediated reactions are common, acid catalysis offers a distinct pathway, often under milder conditions. Both Brønsted and Lewis acids can be employed to facilitate these transformations. The choice of acid, solvent, and temperature is critical and can influence reaction rates and yields. For instance, investigations into the amination of related N-heterocycles like 4-chloropyrrolopyrimidine have shown that while acid catalysis is effective, controlling the amount of acid is crucial to minimize competing side reactions such as solvolysis. preprints.org

A notable application of this methodology was demonstrated in the synthesis of 4-arylaminoquinazoline analogues. Research has shown that 4-chloroquinazolines can react efficiently with substituted anilines in the presence of hydrochloric acid (HCl) as a catalyst. chim.it This approach provides a direct route to N-(4-heteroaryl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amines in moderate to good yields, highlighting the utility of Brønsted acids in promoting SNAr reactions at the C4 position. chim.it

The table below summarizes the findings from these acid-catalyzed SNAr reactions for the synthesis of structural analogues of 4-substituted quinazolines. chim.it

Table 1: HCl-Catalyzed Synthesis of 4-Arylaminoquinazoline Analogues

| Entry | Aniline Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-phenyl-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 70 |

| 2 | 4-Methylaniline | N-(p-tolyl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 75 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 72 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 65 |

| 5 | 3-Chloroaniline | N-(3-chlorophenyl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 68 |

| 6 | 4-Bromoaniline | N-(4-bromophenyl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amine | 64 |

This methodology underscores the effectiveness of acid-promoted SNAr reactions in creating C-N bonds at the C4 position of the quinazoline core, providing a valuable tool for the synthesis of diverse structural analogues.

Derivatization and Functionalization Strategies for 7 Chloroquinazoline 4 Acetic Acid Derivatives

Design and Synthesis of Novel Polysubstituted Quinazoline (B50416) Analogs

The synthesis of polysubstituted quinazoline analogs often begins with the construction of the core quinazoline ring, followed by the introduction of various substituents. A common starting material for derivatives bearing a chlorine atom at the 7-position is 4-chloro anthranilic acid.

One established synthetic route involves the reaction of 4-chloro anthranilic acid with benzoyl chloride in the presence of pyridine. This reaction yields a 7-chloro-2-phenyl benzoxazin-4-one intermediate. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of a 3-amino-7-chloro-2-phenylquinazolin-4-one derivative. This 3-amino group serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through condensation reactions with various aromatic aldehydes. This method provides a straightforward pathway to a diverse library of novel polysubstituted quinazoline analogs. dergipark.org.tr

Another approach to polysubstituted quinazolines involves the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamides. These compounds can be prepared from substituted anthranilic acids, which are first converted to the corresponding amino quinazolines. These intermediates are then reacted with substituted benzene (B151609) sulphonamides to yield the final polysubstituted products. This strategy allows for the incorporation of a sulfonamide moiety, which is a well-known pharmacophore in many clinically used drugs. researchgate.net

Furthermore, the synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine highlights the potential for extensive substitution on the quinazoline ring. This complex molecule demonstrates the feasibility of introducing substituents at positions 4, 6, and 7, offering multiple points for derivatization to fine-tune the biological activity of the resulting compounds. hacettepe.edu.tr

Strategic Incorporation of Diverse Chemical Moieties for Targeted Biological Activity

The biological activity of quinazoline derivatives can be significantly influenced by the nature and position of the substituents on the quinazoline core. The strategic incorporation of diverse chemical moieties is a key strategy for developing compounds with targeted biological activities.

For instance, the introduction of a sulfonamide group at the 3-position of the quinazoline ring has been explored for its potential diuretic and antihypertensive properties. The synthesis of a series of N-substituted-(7-chloro-4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamides has demonstrated that these compounds can exhibit significant biological activity. The presence of different substituents on both the quinazoline ring and the sulfonamide moiety allows for the modulation of their pharmacological profiles. researchgate.net

The incorporation of a thioether linkage at the 7-position, as seen in N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, introduces a flexible and potentially interactive group. The sulfur atom can participate in various non-covalent interactions with biological targets, while the substituted phenyl ring provides an additional site for modification. The presence of an amino group at the 6-position and a substituted aniline (B41778) at the 4-position further contributes to the potential for targeted interactions. hacettepe.edu.tr

The versatility of the 3-amino group in 3-amino-7-chloro-2-phenylquinazolin-4-one allows for the introduction of a wide range of aromatic aldehydes, leading to the formation of Schiff bases. This strategy enables the exploration of a broad chemical space, with the potential to identify compounds with specific biological targets. The aromatic rings introduced can be further substituted to optimize interactions with the target protein. dergipark.org.tr

Chemical Modifications of the Acetic Acid Side Chain

The acetic acid side chain at the 4-position of 7-chloroquinazoline-4-acetic acid offers a prime location for chemical modification to influence the molecule's properties, such as solubility, and its interaction with biological targets. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters and amides.

A general and efficient method for the derivatization of a quinazoline-4-carboxylic acid involves its conversion to esters and amides. While the specific example utilizes a 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, the principles are directly applicable to the acetic acid side chain of the 7-chloro analog. dergipark.org.tr

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This method allows for the synthesis of a variety of ester derivatives by simply changing the alcohol used in the reaction. dergipark.org.tr

Amide Formation: The synthesis of amide derivatives from the carboxylic acid can be achieved via a two-step process. First, the carboxylic acid is activated by converting it into a more reactive species, such as an acid chloride. This is commonly done by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting quinazoline-4-carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide. This approach provides access to a wide range of amide derivatives by varying the amine used in the final step. dergipark.org.tr

These modifications of the acetic acid side chain are crucial for exploring structure-activity relationships and for developing prodrug strategies where the ester or amide bond can be cleaved in vivo to release the active carboxylic acid.

Functionalization of the Quinazoline Ring System at Various Positions

The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine demonstrates the ability to functionalize the 7-position by displacing a leaving group with a sulfur nucleophile. hacettepe.edu.tr This strategy can be extended to other nucleophiles, such as amines and alkoxides, to introduce a wide range of functional groups at this position.

Furthermore, the presence of other substituents on the quinazoline ring can direct further functionalization. For example, the synthesis of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones starting from 4-chloro anthranilic acid shows that the 2- and 3-positions are also amenable to modification. The introduction of a phenyl group at the 2-position and various substituents at the 3-position via an amino linkage provides a rich platform for creating diverse chemical entities. dergipark.org.tr

The ability to selectively functionalize multiple positions on the 7-chloroquinazoline (B1588860) ring, in combination with modifications of the acetic acid side chain, provides a powerful toolkit for medicinal chemists to design and synthesize novel compounds with optimized biological activity.

Biological Activities and Mechanistic Insights of 7 Chloroquinazoline 4 Acetic Acid Compounds

Broad Spectrum Biological Modulations Exhibited by Quinazoline (B50416) Derivatives

Quinazoline derivatives are recognized for their extensive pharmacological significance, demonstrating activities that span from antimicrobial to anticancer effects. The structural versatility of the quinazoline nucleus allows for the introduction of various pharmacophores, which can modulate their interaction with biological targets and enhance their therapeutic potential. This has led to the development of a multitude of quinazoline-based compounds with significant biological effects.

The antimicrobial potential of quinazoline derivatives has been a significant area of research, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Substituted quinazolin-4(3H)-one motifs have been investigated for their antibacterial properties. For instance, a series of arylidene-based quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Among the tested compounds, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one demonstrated notable antibacterial action, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL.

In another study, novel quinazolin-4(3H)-one derivatives were synthesized and screened against several bacterial strains. Schiff bases derived from aromatic aldehydes with trifluoro or trimethoxy substitutions showed potent activity, with a MIC of 3.12 µg/ml against the tested bacteria. Furthermore, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial effects against various pathogens, including Escherichia coli K1 and Streptococcus pyogenes.

The introduction of different substituents on the quinazoline ring can significantly influence antibacterial activity. For example, in a series of 2-phenyl-3-amino quinazoline-4(3H)-one derivatives, the substitution pattern on the benzylidene nucleus was found to alter their antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | |

| Schiff bases of aromatic aldehydes with tri fluoro or tri methoxy (B1213986) groups | Various bacteria | 3.12 |

The antifungal activity of quinoline (B57606) derivatives, which are structurally related to quinazolines, has been explored. A study on 7-chloro-4-arylhydrazonequinolines revealed their in vitro antifungal potential against several oral fungi, including various Candida and Rhodutorula species. Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. For example, a hydrazone derivative with a 2-fluoro substitution showed a MIC of 25 μg/mL and an MFC of 50 μg/mL against Candida albicans.

Furthermore, newly synthesized quinazolinone derivatives have demonstrated inhibitory effects against various plant pathogenic fungi. The presence of a chlorine atom in the structure was found to have a notable inhibitory effect on Rhizoctonia solani AG1.

Table 2: Antifungal Activity of a 7-Chloroquinoline (B30040) Derivative

| Compound | Test Organism | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| 7-chloro-4-(2-fluorophenylhydrazono)quinoline | Candida albicans | 25 | 50 |

Derivatives of 7-chloroquinoline have shown promising anti-inflammatory and analgesic properties. A notable example is 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, which demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of inflammatory mediators such as iNOS, COX-2, IL-6, IL-1β, and TNF-α in RAW 264.7 macrophages. In vivo, this compound exhibited a reduction in carrageenan-induced paw edema in mice.

The same compound also displayed potent analgesic activity. It showed a peripheral analgesic effect by inhibiting acetic acid-induced writhing in mice, with an efficacy comparable to diclofenac (B195802) sodium. Furthermore, it exhibited central analgesic activity, with its peak effect being significantly higher than that of tramadol (B15222) hydrochloride.

Other studies on novel quinazoline derivatives have also reported significant analgesic and anti-inflammatory activities. For instance, some 2,4,6-trisubstituted-quinazoline derivatives were found to be more potent analgesic agents than indomethacin.

Table 3: Anti-inflammatory and Analgesic Effects of a 7-Chloroquinoline Derivative

| Compound | Activity | Model | Key Finding | Reference |

|---|---|---|---|---|

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Anti-inflammatory | Carrageenan-induced paw edema | 64% inhibition of edema at 3 hours | |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Analgesic (Peripheral) | Acetic acid-induced writhing | Effect comparable to diclofenac sodium | |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Analgesic (Central) | Hot-plate test | Peak effect higher than tramadol |

The antioxidant potential of quinazoline derivatives has been an area of active investigation. The development of novel quinazolino-acetidinone derivatives has been pursued to create potent antioxidant agents that can mitigate oxidative damage by blocking free radical formation. The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH radical scavenging activity assay.

Polyphenolic derivatives of quinazolin-4(3H)-one have shown significant antioxidant activity. The antiradical potential of these compounds is enhanced by linking the quinazolin-4(3H)-one moiety with polyphenolic structures. For example, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one exhibited high antioxidant activity, which was comparable to standard antioxidants like ascorbic acid and Trolox. The addition of more phenolic groups to the molecule was found to profoundly influence the antioxidant activity.

Beyond the activities already discussed, quinazoline derivatives have been explored for a variety of other biological effects. These include potential applications as anticancer agents, with some derivatives showing inhibitory effects against various cancer cell lines. A series of novel acetic acid derivatives containing a quinazolin‐4(3H)‐one ring were synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in the context of diabetes. Additionally, certain quinazoline analogues have been investigated for their antiviral activity.

Research into Antimicrobial Efficacy

Molecular Mechanism of Action Elucidation

The therapeutic potential of 7-chloroquinazoline-4-acetic acid and its related compounds stems from their ability to interact with specific biological macromolecules, thereby modulating their function. The elucidation of these molecular mechanisms is critical for understanding their biological effects and for the rational design of more potent and selective agents.

Derivatives of the quinazoline nucleus are well-documented inhibitors of several key enzyme families implicated in disease pathogenesis, particularly in oncology.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline scaffold is found in several clinically approved kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline core is central to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov More recently, dual inhibitors targeting both EGFR and other kinases have been developed. Studies on S-alkylated quinazolin-4(3H)-ones have identified compounds with dual inhibitory activity against both EGFR and VEGFR-2. rsc.org For instance, certain derivatives have shown potent inhibition of EGFR, which is often overexpressed in non-small-cell lung cancer (NSCLC). nih.gov While many approved inhibitors target the ATP-binding site, newer generations, including some with a quinazolinone structure, are being explored as allosteric inhibitors to overcome resistance mutations like C797S. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily driven by the VEGFR-2 signaling pathway. nih.gov The 4-anilinoquinazoline (B1210976) scaffold has been a fertile ground for developing potent VEGFR-2 kinase inhibitors. A notable subseries features basic side chains at the C-7 position of the quinazoline ring, which confers potent, nanomolar inhibition of KDR (VEGFR-2) and significantly improved aqueous solubility. nih.gov Research into quinazolin-4(3H)-ones bearing a urea (B33335) functionality has shown that 7-chloro analogs generally exhibit better cytotoxic effects than their unsubstituted counterparts. nih.gov Specifically, one such 7-chloro analog demonstrated potent VEGFR-2 inhibition, highlighting the importance of the 7-chloro substitution for this activity. nih.gov

| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |

| 7-Unsubstituted Quinazoline-urea derivative (5p) | VEGFR-2 | 0.117 | nih.gov |

| 4-Anilinoquinazolines (Basic C-7 side chains) | KDR (VEGFR-2) | 0.001 - 0.04 | nih.gov |

| S-Alkylated quinazolin-4(3H)-one (Compound 4) | EGFR / VEGFR-2 | 1.50 - 5.86 (cell lines) | rsc.org |

Casein Kinase 2 (CK2) Inhibition: CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation and is considered an attractive target in oncology. nih.gov A carboxylic acid derivative, [5-oxo-5,6-dihydro-indolo-(1,2-a)quinazolin-7-yl] acetic acid (IQA), has been identified as an inhibitor of human protein kinase CK2. nih.govresearchgate.net This compound is structurally related to the this compound core and underscores the potential for this chemical class to inhibit CK2. While many CK2 inhibitors are ATP-competitive, the unique structural features of compounds like IQA can offer different binding modes and selectivity profiles. researchgate.netsemanticscholar.org

Histone deacetylases are epigenetic regulators that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. mdpi.com HDAC inhibitors have emerged as a promising class of anti-cancer agents. nih.gov The quinazoline moiety has been incorporated into various molecules designed to target HDACs. nih.gov These inhibitors typically work by binding to the zinc ion within the enzyme's catalytic site, blocking its deacetylase activity. mdpi.com While a broad range of quinazoline-based compounds have been explored as pan- or isoform-selective HDAC inhibitors, specific data on the HDAC inhibitory activity of this compound itself is not extensively detailed in the reviewed literature. However, the known propensity of the quinazoline scaffold to serve as a cap group in HDAC inhibitors suggests this is a plausible mechanism of action. nih.govmdpi.com

PARP enzymes, particularly PARP1, are critical for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. nih.gov Recently, dual-target inhibitors are being explored to expand the utility of PARP inhibition to a broader patient population. nih.gov One study detailed the discovery of 4-hydroxyquinazoline (B93491) derivatives as dual inhibitors of bromodomain-containing protein 4 (BRD4) and PARP1, which induces defective homologous recombination and leads to synthetic lethality in triple-negative breast cancer models. nih.gov This indicates that the quinazoline scaffold can be effectively targeted towards PARP1, although specific inhibitory data for this compound derivatives were not found.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to a "thymineless death" in rapidly dividing cells, making it a key target for chemotherapy. nih.gov Quinazoline-based antifolates have been designed as TS inhibitors. Research on analogues of N¹⁰-propargyl-5,8-dideazafolic acid, which contains a quinazoline core, has shown that modifications to the quinazoline ring can significantly impact TS inhibition. nih.gov For instance, replacing the 4-oxo group with a 4-thio group did not alter TS inhibition, but introducing a 4-(methylthio) substituent severely impaired it. nih.gov This demonstrates that the 4-position of the quinazoline ring is critical for interaction with thymidylate synthase.

Beyond enzyme inhibition, quinazoline derivatives can also act as modulators of cell surface and nuclear receptors.

Metabotropic Glutamate Receptor 7 (mGlu₇) Modulation: The mGlu₇ receptor is a G-protein coupled receptor involved in regulating neurotransmitter release. Negative allosteric modulators (NAMs) of mGlu₇ are being investigated for potential antipsychotic properties. A series of novel quinazolin-4-one derivatives have been designed and synthesized, leading to the identification of compounds with potent mGlu₇ NAM activity. nih.gov Structural modifications at the C-2 and C-6 positions of the quinazolin-4-one core were found to be critical for this activity, demonstrating that this scaffold can be tailored to modulate specific receptor functions in the central nervous system. nih.gov

Receptor Modulation Studies

Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a range of conditions. The 2-aminoquinazoline (B112073) heterocycle is recognized as a promising scaffold for the development of novel A2AR antagonists. ijpsdronline.com Research into new 2-aminoquinazoline derivatives has involved substitutions at the C6 and C7 positions, as well as the introduction of aminoalkyl chains with tertiary amines at the C2 position to improve antagonist activity and solubility. researchgate.net

Studies have identified several quinazoline derivatives with high affinity for the human A2A receptor (hA2AR). For instance, one derivative, designated as compound 5m, demonstrated a high affinity with a Kᵢ value of 5 nM and showed antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. ijpsdronline.comresearchgate.net Further modifications, such as the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, have been shown to maintain significant binding affinities and functional antagonist activities while enhancing solubility. ijpsdronline.comresearchgate.net

The following table summarizes the binding affinities and antagonist activities of selected quinazoline derivatives for the A2A receptor.

| Compound | Kᵢ (nM) for hA₂AR | IC₅₀ (µM) |

| Compound 5m | 5 | 6 |

| Compound 9x | 21 | 9 |

| Compound 10d | 15 | 5 |

Kᵢ represents the inhibition constant, indicating the binding affinity of the compound to the receptor. IC₅₀ is the half-maximal inhibitory concentration, measuring the functional antagonist potency.

This data underscores the potential of the quinazoline scaffold in designing potent and selective A2A receptor antagonists.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions

The versatility of the quinazoline scaffold extends to its interaction with serotonin receptors, which are crucial targets in neuropharmacology. Research has led to the development of quinazolinone derivatives that exhibit dual activity at different serotonin receptor subtypes. mdpi.com

One notable example is compound 17m (TZB-30878), a 3-aminoquinazolinone derivative, which has been identified as a novel 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. mdpi.com This dual-action profile is of interest for its potential therapeutic applications. In vivo functional assays have demonstrated that this compound can inhibit the Bezold-Jarisch reflex and induce behaviors mediated by 5-HT1A receptors. mdpi.com

Furthermore, the synthesis of other quinazoline analogs has been pursued to create antagonists for the serotonin 5-HT2A receptor. nih.gov This line of research involves the addition of lithium reagents to the 4-position of 2-chloroquinazoline, followed by oxidation and subsequent nucleophilic displacement of the chloride with 4-methylpiperazine to yield compounds that act as 5-HT2A receptor antagonists. nih.gov These findings highlight the adaptability of the quinazoline core for targeting various serotonin receptor subtypes with different functional outcomes, ranging from agonism at 5-HT1A to antagonism at 5-HT2A and 5-HT3 receptors.

Ligand Studies for GABA and Benzodiazepine (B76468) Receptors

The interaction of quinazoline derivatives with the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system, has been a subject of investigation. Although the precise mechanisms are not fully understood, some studies suggest that quinazolinones may enhance the action of GABA. ijpsdronline.com Molecular docking studies have been employed to predict the antiepileptic activity of quinazolin-4(3H)-one derivatives by evaluating their interaction with the GABA-A receptor. ijpsdronline.com In one such study, twenty quinazolinone derivatives exhibited docking scores ranging from -7.1 to -9.3 kcal/mol, with one derivative, Q-18, showing a higher binding energy than the reference standard, diazepam. ijpsdronline.com This suggests that these compounds could be potent GABAergic molecules. ijpsdronline.com

The quinazoline ring is a core structure in molecules with reported sedative-hypnotic and anticonvulsant activities. nih.gov Methaqualone, a known positive allosteric modulator of the GABA-A receptor, contains a quinazoline ring. nih.gov Research on pyrazolo[1,5-a]quinazolines has also explored their role as modulators of the GABA-A receptor, referring to them as 'benzodiazepine receptor ligands'. nih.gov However, studies on some 1,2,3-triazolo[1,5-a]quinazolines have indicated a general decrease in affinity for benzodiazepine receptors compared to other triazoloquinazoline derivatives. nih.gov

Cellular Pathway Interference (e.g., Tubulin Binding)

A significant area of research for quinazoline derivatives has been their ability to interfere with cellular pathways by targeting tubulin, a critical component of the cytoskeleton. Several quinazoline derivatives have been identified as tubulin polymerization inhibitors that act by binding to the colchicine (B1669291) binding site. nih.gov

One study reported a series of quinazoline derivatives designed to target this site, with a compound designated as Q19 showing potent antiproliferative activity against the HT-29 human colon cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 51 nM. nih.gov Further investigation confirmed that Q19 effectively inhibits microtubule polymerization by binding to the colchicine site on tubulin. nih.gov

Another study focused on quinazoline-4-tetrahydroquinoline analogues, identifying a compound, 4a4, with highly potent antiproliferative activities across four different human cancer cell lines, with IC₅₀ values ranging from 0.4 to 2.7 nM. nih.gov The co-crystal structure of this compound with tubulin confirmed its binding at the colchicine site. nih.gov Functionally, this compound was shown to inhibit tubulin polymerization, disrupt colony formation, and impede cancer cell migration, ultimately inducing cell cycle arrest in the G2/M phase and promoting apoptosis. nih.gov The 4-anilinoquinazoline scaffold has also been noted for its potential in developing both tyrosine kinase inhibitors and tubulin polymerization inhibitors. nih.gov

The following table presents the antiproliferative activity of selected quinazoline derivatives that function as tubulin polymerization inhibitors.

| Compound | Cell Line | IC₅₀ (nM) |

| Q19 | HT-29 | 51 |

| 4a4 | Various Cancer Cells | 0.4 - 2.7 |

IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting cell proliferation.

These findings establish that specific quinazoline derivatives are potent inhibitors of tubulin polymerization, a mechanism that underpins their significant antiproliferative and potential anticancer effects.

Structure Activity Relationship Sar Investigations of 7 Chloroquinazoline 4 Acetic Acid Analogues

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinazoline (B50416) ring system profoundly influence the biological profile of 7-chloroquinazoline-4-acetic acid and its derivatives.

The chlorine atom at the 7-position of the quinazoline ring is a key feature in many biologically active analogues. In the context of antimalarial 4-aminoquinolines, the 7-chloro substituent has been a cornerstone of activity, as seen in the classical drug chloroquine. nih.gov Studies on 7-substituted 4-aminoquinolines have shown that replacing the chlorine with other halogens, such as bromine or iodine, can maintain or even enhance activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov Specifically, 7-iodo- and 7-bromo-4-aminoquinoline derivatives demonstrated comparable inhibitory concentrations (IC50s) to their 7-chloro counterparts. nih.gov This suggests that a halogen at this position is critical for potent activity.

Conversely, the substitution of the 7-chloro group with a fluoro or trifluoromethyl group generally leads to a decrease in activity, particularly against resistant parasite strains. nih.gov Furthermore, the introduction of a methoxy (B1213986) group at the 7-position often results in a significant loss of activity. nih.gov These findings underscore the importance of the electronic and steric properties of the substituent at position 7 for effective ligand-target interactions. Docking studies on some 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have also highlighted the role of the 7-chloro group in binding to target proteins like COX-II. researchgate.net

In the development of quinoxaline-based anticancer agents, a related heterocyclic system, the introduction of electron-releasing groups such as methoxy (OCH3) at various positions on a phenyl ring was found to be essential for activity against several cancer cell lines. mdpi.com The position of these groups also matters; for example, a dimethoxyphenyl group at a specific position enhanced activity, while trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups diminished it. mdpi.com The size and shape of substituents (steric factors) also dictate the fit of the molecule into the target's binding site, thereby influencing activity.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, including cellular uptake. The introduction of different substituents can significantly alter the lipophilicity of this compound analogues.

In studies of quinoline (B57606) derivatives, which share a similar core structure, lipophilicity was found to be a key factor influencing their chromatographic retention, which is often correlated with biological activity. researchgate.net For some series of compounds, retention on certain chromatographic columns was highly correlated with lipophilicity alone. researchgate.net In silico analyses of 7-chloro-4-(phenylselanyl) quinoline analogues revealed that modifications to the phenylselanyl moiety affected predicted gastrointestinal absorption and blood-brain barrier penetration, properties closely linked to lipophilicity. nih.govresearchgate.net For example, a derivative with two trifluoromethyl groups showed low predicted gastrointestinal absorption. nih.govresearchgate.net

Pharmacophore Identification and Key Structural Features for Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline derivatives, several key structural features have been identified as crucial for their diverse biological activities. scispace.comresearchgate.net The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple targets with high affinity. nih.gov

Key features often include:

The Quinazoline Core: This fused heterocyclic ring system provides the fundamental framework for interaction with various biological targets. scispace.comresearchgate.net

Substituents at Position 2 and 3: Modifications at these positions are frequently explored to enhance potency and selectivity. The nature of the substituent, whether it's a methyl, amine, or thiol group, can be essential for activities like antimicrobial effects. nih.gov

The Acetic Acid Moiety at Position 4: In the case of this compound, this side chain is a critical component of the pharmacophore, likely involved in key interactions with the target enzyme or receptor. Novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have shown potent inhibitory effects on enzymes like aldose reductase. researchgate.net

The combination of these features in a specific spatial arrangement defines the pharmacophore for a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds and help in the design of more potent analogues. nih.govresearchgate.net

For quinazoline and quinoline derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, including anticancer and antimalarial effects. nih.govresearchgate.netresearchgate.net These studies utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties.

In a QSAR study of 7-chloro-4-aminoquinolines as antimalarial agents, statistically significant models were developed that could predict the activity against both chloroquine-sensitive and -resistant strains of P. falciparum. researchgate.net The models highlighted the importance of specific molecular descriptors in determining the antimalarial potency. researchgate.net Similarly, QSAR studies on quinazoline derivatives with cytotoxic activity have identified key descriptors related to the molecules' constitution, charge distribution, and 2D autocorrelation parameters as being important for predicting their anticancer effects. nih.gov These models provide valuable insights for the rational design of new and more effective therapeutic agents.

Correlation between Chromatographic Behavior and Structural Descriptors

The chromatographic behavior of a compound is influenced by its structural and physicochemical properties. Studies have been conducted to correlate the retention of quinoline and quinazoline derivatives in liquid chromatography with various calculated structural descriptors. researchgate.netnih.gov This field, known as Quantitative Structure-Retention Relationships (QSRR), can provide insights into the molecular interactions governing the separation process and can also be used to predict retention times. mdpi.com

For a series of quinoline derivatives, it was found that their retention on different stationary phases correlated with different sets of descriptors. researchgate.net For instance, retention on an octadecyl silane (B1218182) (ODS) column was strongly linked to lipophilicity, while on a hypercrosslinked polystyrene (HCLP) column, it depended on both lipophilicity and polarizability. researchgate.net The use of a combination of physicochemical and geometrical parameters often leads to the most accurate predictive models for chromatographic retention. researchgate.netnih.gov These correlations are valuable for optimizing chromatographic methods for the analysis of structurally similar compounds, which is crucial for quality control and pharmacokinetic studies of bioactive substances. researchgate.net

Computational Chemistry and Molecular Modeling Applications in 7 Chloroquinazoline 4 Acetic Acid Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com In the context of quinazoline (B50416) derivatives, docking simulations are crucial for understanding how these compounds interact with their biological targets, such as enzymes or receptors. This knowledge is fundamental for structure-based drug design and for explaining the structure-activity relationships (SAR) observed in a series of analogs. nih.gov

For instance, molecular docking studies on quinazoline antifolate derivatives have been used to explore their binding mechanism within the active site of human thymidylate synthase. nih.gov These simulations revealed that hydrophobic interactions and stacking with key amino acid residues are critical for binding. nih.gov Similarly, docking studies of novel quinazolinone Schiff base derivatives into the DNA gyrase enzyme have helped to elucidate their potential as antibacterial agents by predicting their binding modes and interaction energies. nih.gov In such studies, the docking scores, which estimate the binding affinity, are often correlated with the experimentally observed biological activity. For a series of quinazolinone Schiff bases, docking scores ranged from -5.96 to -8.58 kcal/mol, indicating favorable binding interactions. nih.gov

These studies typically involve the following steps:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank.

Preparation of the ligand: The 3D structure of the quinazoline derivative is generated and optimized.

Docking simulation: A docking algorithm, such as AutoDock or LigandFit, is used to place the ligand into the active site of the receptor in various possible conformations and orientations. nih.govnih.gov

Analysis of results: The resulting poses are scored and ranked. The top-ranking poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking, which contribute to the binding affinity. nih.gov

The insights gained from molecular docking can guide the design of new quinazoline derivatives with improved potency and selectivity. nih.gov For example, if a docking study reveals an unoccupied pocket in the active site, a chemist can design a new analog with a substituent that can fit into this pocket to form additional favorable interactions.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Derivative Class | Target Protein | Docking Software | Key Findings | Reference |

| Quinazoline Antifolates | Human Thymidylate Synthase | LigandFit | Hydrophobic interactions and stacking are crucial for binding. | nih.gov |

| Quinazolinone Schiff Bases | DNA Gyrase | AutoDock 4 | Predicted binding modes similar to known inhibitors, with docking scores from -5.96 to -8.58 kcal/mol. | nih.gov |

| Fused Quinazoline Derivatives | E. coli DNA gyrase B | Not Specified | Good binding energies, ranging from -5.20 to -10.35 Kcal/mol, were observed. | tandfonline.comtandfonline.com |

Conformational Analysis and Molecular Dynamics Studies

While molecular docking provides a static picture of the ligand-receptor complex, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformations) of a molecule, which is crucial as the biological activity is often dependent on a specific conformation.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the receptor and the stability of their interactions. nih.gov For quinazoline derivatives, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Observe conformational changes in the protein upon ligand binding.

Calculate the binding free energy with higher accuracy by considering the dynamic nature of the system.

A study on quinazoline-Schiff base conjugates as potential inhibitors of SARS-CoV-2 proteins employed molecular dynamics simulations to investigate the stability of the ligand-protein complexes. nih.gov These simulations can reveal how the interactions observed in the static docked pose evolve over time, providing a more realistic representation of the binding event.

In Silico Pharmacokinetic and ADMET Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and potential toxicity (T) must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of compounds with undesirable characteristics and reducing the need for extensive animal testing. researchgate.netmdpi.com

For quinazoline derivatives, various in silico tools and web servers like SwissADME, pkCSM, and preADMET are employed to predict a range of properties. tandfonline.comnih.govresearchgate.net These predictions are based on the compound's structure and include:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Estimation of parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution. mdpi.com

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Assessment of potential risks like mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net

Several studies on novel quinazolinone and fused quinazoline derivatives have reported the calculation of ADMET properties to assess their drug-likeness. tandfonline.comtandfonline.comnih.gov These studies often check for compliance with rules like Lipinski's rule of five, which helps in evaluating the potential for oral bioavailability. tandfonline.com For example, a study on new antimicrobial quinazolinone derivatives found that most of the synthesized compounds adhered to Lipinski's rule and exhibited good bioavailability profiles. tandfonline.comtandfonline.com

Table 2: Predicted ADMET Properties for a Quinoline-Quinazolinone-Thioacetamide Derivative (Compound 9g)

| Property | Predicted Value/Classification | Reference |

| Molecular Weight | < 500 g/mol | nih.gov |

| LogP | < 5 | nih.gov |

| Hydrogen Bond Donors | < 5 | nih.gov |

| Hydrogen Bond Acceptors | < 10 | nih.gov |

| Toxicity | Predicted to be non-toxic | nih.gov |

Quantitative Structure-Retention Relationship (QSRR) Analysis

Quantitative Structure-Retention Relationship (QSRR) analysis is a computational technique used to correlate the chromatographic retention of a series of compounds with their molecular descriptors. nih.govresearchgate.net This method is particularly useful in analytical chemistry for predicting retention times, understanding separation mechanisms, and confirming the identification of analytes. researchgate.net

Experimental Data: Measuring the retention factors of a series of related compounds under specific chromatographic conditions (e.g., reversed-phase HPLC). nih.gov

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR), principal component regression (PCR), or machine learning algorithms (e.g., support vector machines) to build a mathematical model that relates the descriptors to the retention times. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

A QSRR study on quinoline (B57606) derivatives showed that a combination of physicochemical and geometrical parameters could accurately predict their retention behavior. nih.gov Similarly, a study on quinolone antibacterial agents utilized a firefly algorithm coupled with a support vector machine to develop a robust QSRR model. nih.gov Such models can shed light on the molecular features that govern the interaction of these compounds with the stationary phase, such as hydrophobicity and electronic properties. nih.gov

Statistical Methods for Structural Feature Correlation (e.g., Principal Component Analysis)

In computational studies of quinazoline derivatives, a vast number of molecular descriptors can be calculated to characterize their structure. To handle this high-dimensional data and extract meaningful information, statistical methods like Principal Component Analysis (PCA) are employed. PCA is a dimensionality reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs).

In the context of Quantitative Structure-Activity Relationship (QSAR) studies of quinazoline derivatives, PCA is used to:

Identify the most important structural features that contribute to the variance within a dataset of compounds.

Reduce the number of variables, thus avoiding overfitting in the subsequent regression analysis.

Visualize the relationships between compounds and identify clusters or outliers.

A QSAR study on a series of quinazoline derivatives with cytotoxic activity against a breast cancer cell line utilized PCA to analyze the calculated molecular descriptors. nih.gov The results of the PCA indicated which combinations of descriptors (represented by the principal components) were most significant in explaining the differences in biological activity among the compounds. This information was then used to build a predictive QSAR model using principal component regression. nih.gov By understanding which structural features are most influential, researchers can more effectively design new quinazoline derivatives with enhanced cytotoxic activity. nih.gov

7 Chloroquinazoline 4 Acetic Acid As a Versatile Synthetic Intermediate and Research Scaffold

Precursor in the Synthesis of Advanced Quinazoline-Based Heterocycles

The utility of 7-Chloroquinazoline-4-acetic acid as a synthetic precursor stems from its two primary reactive sites: the carboxylic acid functional group and the quinazoline (B50416) ring system itself. The acetic acid moiety is a particularly versatile handle for elaboration into more complex heterocyclic structures.

Standard chemical transformations can convert the carboxylic acid into a variety of reactive intermediates. For instance, it can be readily transformed into an acid chloride, an ester, or an amide. A particularly fruitful pathway involves its conversion to an acid hydrazide (hydrazinocarbonylmethyl group). Acid hydrazides are cornerstone intermediates in heterocyclic synthesis. nih.gov This functionality allows for cyclization reactions with various reagents to append new five-membered heterocyclic rings to the quinazoline core via the acetic acid linker. nih.govresearchgate.net

The table below illustrates potential synthetic pathways for creating advanced heterocyclic systems starting from this compound, based on established chemical principles. nih.govresearchgate.net

| Starting Intermediate | Reactant | Resulting Heterocyclic Ring |

| 7-Chloroquinazoline-4-acetyl hydrazide | Carbon disulfide | 1,3,4-Oxadiazole |

| 7-Chloroquinazoline-4-acetyl hydrazide | Pentane-2,4-dione (an acetylacetone) | 1H-Pyrazole |

| 7-Chloroquinazoline-4-acetyl hydrazide | Potassium isothiocyanate | 4H-1,2,4-Triazole |

| This compound | A thiosemicarbazide (B42300) derivative | 1,3,4-Thiadiazole |

These reactions demonstrate how this compound serves as a foundational scaffold for building diverse and complex molecules, where new rings are not fused directly to the quinazoline core but are attached through the flexible acetic acid linker, creating unique chemical entities for further study.

Building Block for Novel Bioactive Molecules

The 7-chloroquinazoline (B1588860) framework is a key component in several clinically important drugs, particularly in oncology. The chlorine atom at the 7-position is often a crucial feature for potent biological activity. Therefore, this compound represents a highly relevant building block for the discovery of new therapeutic agents.

The acetic acid side chain at position 4 provides a strategic point for modification. It can be used to link the 7-chloroquinazoline core to other pharmacophores or functional groups through the formation of stable amide bonds. This approach allows for the systematic development of compound libraries where the quinazoline moiety acts as an anchor or directing group, while the appended groups can be varied to modulate potency, selectivity, and pharmacokinetic properties.

For example, coupling reactions between the carboxylic acid group of this compound and various amines (anilines, benzylamines, etc.) can generate a diverse array of amides. These derivatives can then be screened for a wide range of biological activities. The table below outlines some classes of bioactive molecules that could potentially be synthesized from this scaffold, based on the known activities of related quinazoline derivatives.

| Derivative Class | Potential Biological Target/Activity | Rationale for Synthesis |

| N-Aryl Acrylamide Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition | The 4-anilinoquinazoline (B1210976) structure is a well-known EGFR inhibitor scaffold. |

| N-Benzylacetamide Derivatives | Anti-inflammatory (e.g., COX inhibition) | Quinazoline derivatives have shown promise as anti-inflammatory agents. |

| Hydrazone Derivatives | Antifungal, Antimicrobial | Hydrazones derived from heterocyclic acids are a known class of antimicrobial compounds. |

| Peptide Conjugates | Targeted Drug Delivery | The carboxylic acid allows for conjugation to peptides for targeted delivery to specific cells or tissues. |

This modular approach, combining a proven pharmacophore (7-chloroquinazoline) with a versatile linker (the acetic acid side chain), makes this compound a valuable tool in modern drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.